Cas no 1016-40-6 (1H-Imidazole-1-aceticacid, 2-methyl-5-nitro-, ethyl ester)

1H-Imidazole-1-aceticacid, 2-methyl-5-nitro-, ethyl ester structure
1016-40-6 structure
Product Name:1H-Imidazole-1-aceticacid, 2-methyl-5-nitro-, ethyl ester
Numero CAS:1016-40-6
MF:C8H11N3O4
MW:213.190641641617
CID:187387
PubChem ID:13909
Update Time:2025-04-19

1H-Imidazole-1-aceticacid, 2-methyl-5-nitro-, ethyl ester Proprietà chimiche e fisiche

Nomi e identificatori

    • 1H-Imidazole-1-aceticacid, 2-methyl-5-nitro-, ethyl ester
    • 2-Methyl-5-nitro-1H-imidazole-1-acetic acid ethyl ester
    • ethyl 2-(2-methyl-5-nitroimidazol-1-yl)acetate
    • ETHYL 2‐METHYL‐5‐NITRO‐1H‐IMIDAZOLE‐1‐ACETATE
    • (2-Methyl-5-nitro-imidazol-1-yl)-acetic acid ethyl ester
    • Ethyl (2-methyl-5-nitro-1H-imidazol-1-yl)acetate
    • E90110
    • Ethyl 2-methyl-5-nitro-1H-imidazole-1-acetate
    • ethyl 2-(2-methyl-5-nitro-1H-imidazole-1-yl)acetate
    • ethyl 2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetate
    • IMIDAZOLE-1-ACETIC ACID, 2-METHYL-5-NITRO-, ETHYL ESTER
    • 1016-40-6
    • DTXSID10144040
    • Ethyl (2-methyl-5-nitro-1H-imidazol-1-yl)acetate #
    • FT-0760824
    • 2-Methyl-5-nitroimidazole-1-acetic acid, ethyl ester
    • BRN 0617040
    • CKGGIKOPFUMXET-UHFFFAOYSA-N
    • 1H-Imidazole-1-acetic acid, 2-methyl-5-nitro-, ethyl ester
    • Oprea1_507904
    • DA-48368
    • Inchi: 1S/C8H11N3O4/c1-3-15-8(12)5-10-6(2)9-4-7(10)11(13)14/h4H,3,5H2,1-2H3
    • Chiave InChI: CKGGIKOPFUMXET-UHFFFAOYSA-N
    • Sorrisi: O(CC)C(CN1C(=CN=C1C)[N+](=O)[O-])=O

Proprietà calcolate

  • Massa esatta: 213.07503
  • Massa monoisotopica: 213.074956
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 4
  • Conta atomi pesanti: 15
  • Conta legami ruotabili: 4
  • Complessità: 253
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 0.5
  • Superficie polare topologica: 89.9

Proprietà sperimentali

  • Densità: 1.36
  • Punto di ebollizione: 387.3°C at 760 mmHg
  • Punto di infiammabilità: 188°C
  • Indice di rifrazione: 1.573
  • PSA: 87.26
  • LogP: 1.18600
Fornitori consigliati
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Zouping Mingyuan Import and Export Trading Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Zouping Mingyuan Import and Export Trading Co., Ltd
Yunnanjiuzhen
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Yunnanjiuzhen
Suzhou Genelee Bio-Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Suzhou Genelee Bio-Technology Co., Ltd.
Enjia Trading Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Enjia Trading Co., Ltd